5-Chloro-6-methyl-2,1,3-benzothiadiazole
Overview
Description
5-Chloro-6-methyl-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that belongs to the benzothiadiazole family This compound is characterized by a benzene ring fused to a thiadiazole ring, with chlorine and methyl substituents at the 5 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-2,1,3-benzothiadiazole typically involves the diazotization of 2-amino-4-chlorotoluene followed by cyclization. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which then undergoes cyclization in the presence of sulfur or sulfur-containing reagents to yield the desired benzothiadiazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5 position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiadiazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzothiadiazole derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as sulfoxides or sulfones, may be produced.
Reduction Products: Reduced forms, including thiols or sulfides, can be obtained.
Scientific Research Applications
5-Chloro-6-methyl-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: A parent compound with similar structural features but lacking the chlorine and methyl substituents.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine substituents, used in the synthesis of conductive polymers.
5-Chloro-6-methyl-1H-benzotriazole: A structurally related compound with a triazole ring instead of a thiadiazole ring.
Uniqueness: 5-Chloro-6-methyl-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-6-methyl-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSWOYWPHUQGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381788 | |
Record name | 5-chloro-6-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50636-02-7 | |
Record name | 5-chloro-6-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.